molecular formula C21H29N3O6 B12736122 t-Butyloxycarbonyl-asparaginylproline benzyl ester CAS No. 35930-84-8

t-Butyloxycarbonyl-asparaginylproline benzyl ester

Cat. No.: B12736122
CAS No.: 35930-84-8
M. Wt: 419.5 g/mol
InChI Key: RUWTZERCBURAOJ-HOTGVXAUSA-N
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Description

t-Butyloxycarbonyl-asparaginylproline benzyl ester is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of asparagine and proline, two amino acids, and is often used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester typically involves the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with proline and subsequent esterification with benzyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, with the Boc group being used to protect the amino group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

t-Butyloxycarbonyl-asparaginylproline benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

t-Butyloxycarbonyl-asparaginylproline benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyl-asparaginylproline benzyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of asparagine, preventing unwanted side reactions during the synthesis process. The ester bond with benzyl alcohol provides stability and can be selectively cleaved under specific conditions to release the desired peptide .

Comparison with Similar Compounds

Similar Compounds

  • t-Butyloxycarbonyl-asparagine methyl ester
  • t-Butyloxycarbonyl-proline benzyl ester
  • t-Butyloxycarbonyl-asparaginylglycine benzyl ester

Uniqueness

t-Butyloxycarbonyl-asparaginylproline benzyl ester is unique due to its specific combination of asparagine and proline, which provides distinct properties in peptide synthesis. The Boc group offers protection while the benzyl ester provides stability and ease of removal under mild conditions .

Properties

CAS No.

35930-84-8

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1

InChI Key

RUWTZERCBURAOJ-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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